

An In-depth Technical Guide to the Discovery and Isolation of Leontopodic Acid

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Compound of Interest

Compound Name: *Leontopodic acid*

Cat. No.: B1243526

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This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Leontopodic acid**, a potent antioxidant compound predominantly found in the alpine plant *Leontopodium alpinum* (Edelweiss). This document details the experimental protocols for its extraction, purification, and structural elucidation, presents quantitative data on its biological activities, and visualizes key experimental workflows and signaling pathways.

Discovery and Natural Occurrence

Leontopodic acid is a highly substituted glucaric acid derivative first isolated from the aerial parts of Edelweiss (*Leontopodium alpinum* Cass.), a member of the Asteraceae family.^[1] This plant, native to the high-altitude, rocky limestone environments of the Alps and other mountainous regions of Europe and Asia, produces **Leontopodic acid** as a major secondary metabolite.^[1] Due to the protected status of wild Edelweiss, plant cell callus cultures have been established as a sustainable and scalable source for the production of **Leontopodic acid** and its analogues, **Leontopodic acid A** and **B**.^{[2][3]}

Experimental Protocols

Extraction from *Leontopodium alpinum* Callus Cultures

A common method for extracting **Leontopodic acid** from *Leontopodium alpinum* callus cultures involves solvent-based extraction.^[1]

Protocol:

- Harvesting and Preparation: Harvest the callus cell biomass from the culture medium. Lyophilize (freeze-dry) the cells to remove water.
- Grinding: Mill the dried callus material to a fine powder to increase the surface area for extraction.
- Solvent Extraction:
 - Suspend the powdered callus material in a methanol:water (1:1, v/v) solution.
 - Perform the extraction using an ultrasonic bath for 15 minutes to enhance efficiency.
 - Repeat the extraction process four times with fresh solvent.
- Centrifugation: After each extraction step, centrifuge the mixture to separate the supernatant (containing the dissolved **Leontopodic acid**) from the solid plant debris.
- Pooling and Concentration: Combine the supernatants from all extraction steps. Evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of Leontopodic Acid

A multi-step purification process involving Centrifugal Partition Chromatography (CPC) and Preparative High-Performance Liquid Chromatography (HPLC) is employed to isolate **Leontopodic acid** with high purity.

CPC is a liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases.

Protocol:

- Solvent System Preparation: Prepare a two-phase solvent system of methyl tert-butyl ether and water (1:1, v/v).
- CPC Instrument Setup:

- Fill the CPC column with the stationary phase (the denser, aqueous phase).
- Set the rotational speed of the centrifuge.
- Pump the mobile phase (the less dense, organic phase) through the stationary phase until hydrodynamic equilibrium is reached.
- Sample Injection: Dissolve the crude extract in a suitable solvent and inject it into the CPC system.
- Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions based on the detector response (e.g., UV absorbance). Fractions containing **Leontopodic acid** are identified by analytical HPLC.

Final purification to achieve high purity is performed using reversed-phase HPLC.

Protocol:

- Column: A C18 stationary phase column is typically used.
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid
 - Solvent B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A typical gradient program involves a gradual increase in the concentration of Solvent B to elute compounds with increasing hydrophobicity. An example gradient is as follows:
 - 0-10 min: 3% to 40% Solvent B
 - 10-15 min: 40% to 98% Solvent B
- Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 350 nm for phenolic compounds.^[4]

- Fraction Collection and Analysis: Collect the peak corresponding to **Leontopodic acid**. The purity of the collected fraction can be confirmed by analytical HPLC and mass spectrometry. A purity of over 97% can be achieved with this method.[\[5\]](#)

Structural Elucidation

The complex structure of **Leontopodic acid** is elucidated using a combination of mass spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol:

- Sample Preparation: Dissolve the purified **Leontopodic acid** in a suitable deuterated solvent, such as DMSO-d6.
- Mass Spectrometry: Obtain high-resolution mass spectra to determine the exact mass and molecular formula of the compound.
- NMR Spectroscopy:
 - 1D NMR: Acquire ^1H and ^{13}C NMR spectra to identify the types of protons and carbons present in the molecule.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

Quantitative Data

Content in *Leontopodium alpinum* Callus Cultures

The concentration of **Leontopodic acid** and its analogues in callus cultures can be quantified using UPLC-MS/MS.

Compound	Content in Callus Culture Extract (mg/g dry weight)
Leontopodic acid A	57.13% (of the dry-frozen extract)
Leontopodic acid B	Not specified, but present
Chlorogenic acid	Part of the 57.13% major constituents
3,5-dicaffeoylquinic acid	Part of the 57.13% major constituents

Table compiled from data in[\[1\]](#)[\[6\]](#).

Antioxidant Activity

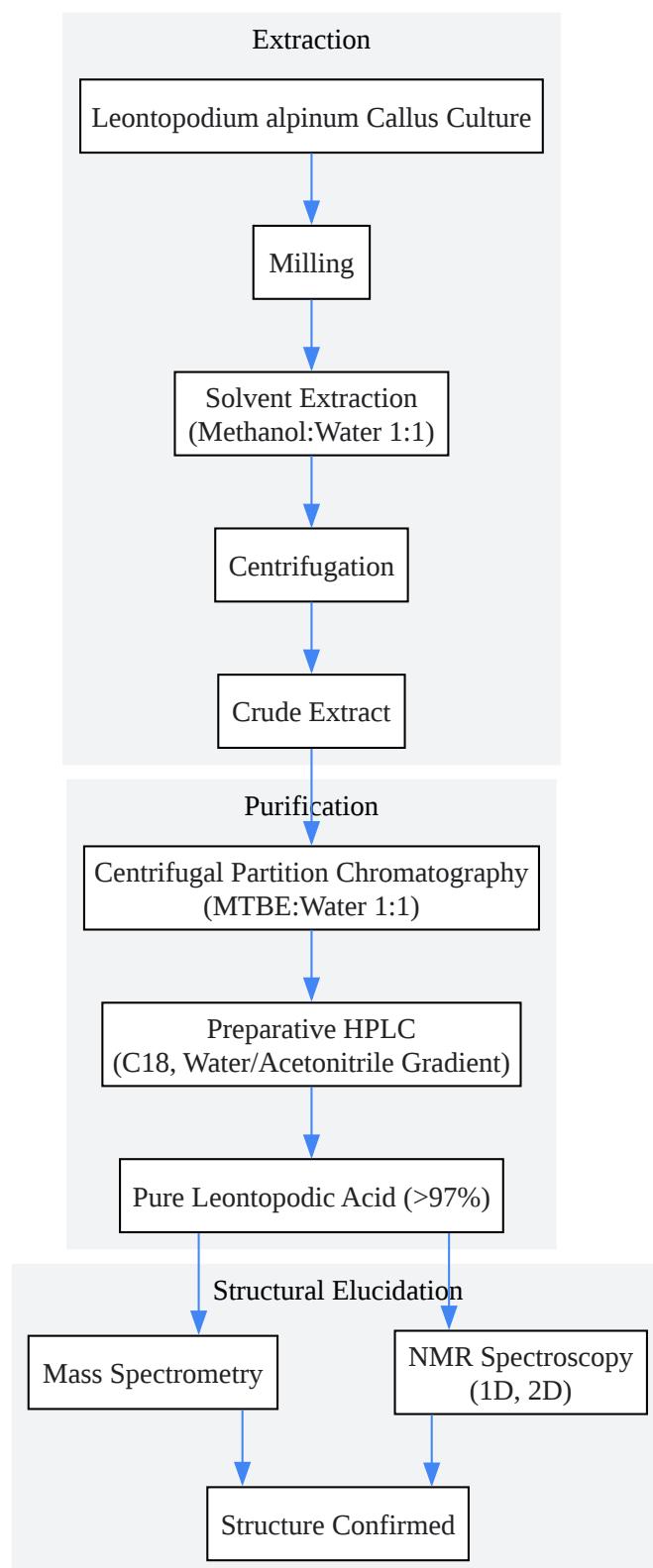
The antioxidant potential of **Leontopodic acid** has been evaluated using various in vitro assays.

Assay	Leontopodic acid	Trolox	Resorcinol
TEAC (Trolox Equivalent Antioxidant Capacity)	1.53 ± 0.11 [7]	1.00 (by definition)	Not reported
Briggs-Rauscher (BR) Oscillating Reaction	~2 times more effective than Trolox [7]	-	~4 times less effective than Leontopodic acid [7]
DNA Protection (IC50)	1.89 μ M	Not reported	Not reported

Table compiled from data in[\[7\]](#).

Visualizations

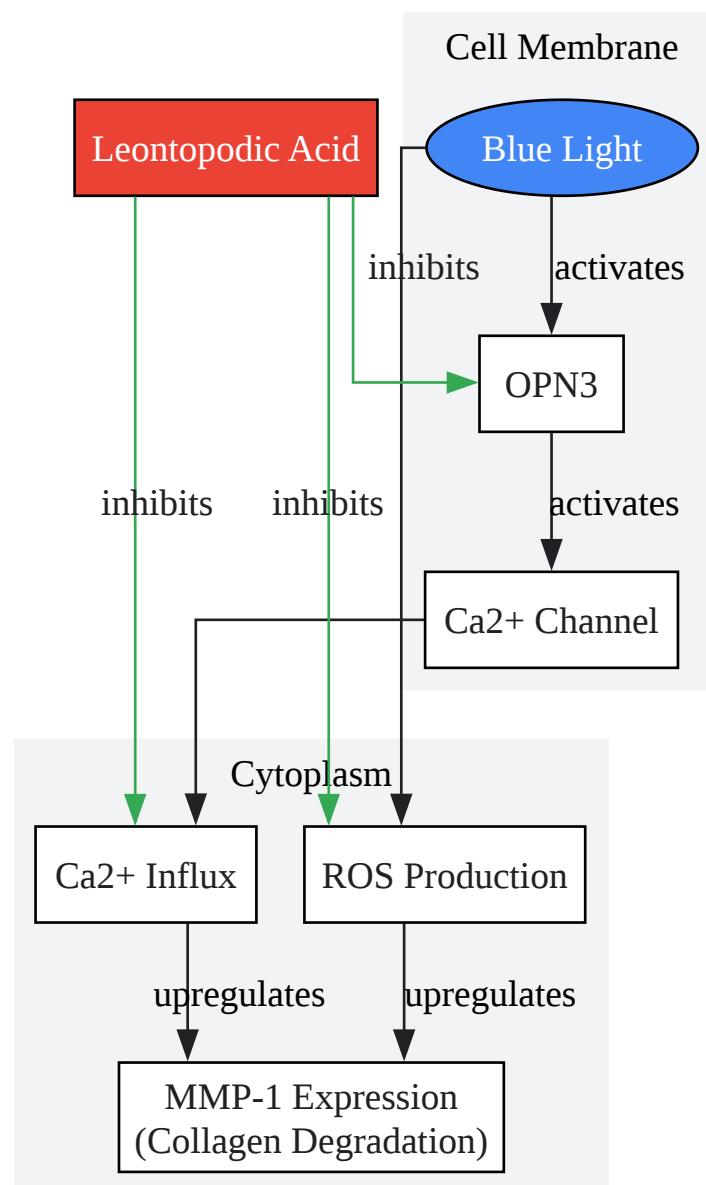
Experimental Workflow

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Caption: Workflow for the extraction, purification, and structural elucidation of **Leontopodic acid**.

Signaling Pathway

Leontopodic acid has been shown to inhibit the OPN3-calcium signaling pathway, which is activated by blue light and contributes to skin damage.[8][9]



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Caption: Inhibition of the OPN3-calcium signaling pathway by **Leontopodic acid**.

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